VRT-043198

Catalog No.
S548199
CAS No.
244133-31-1
M.F
C22H29ClN4O6
M. Wt
480.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
VRT-043198

CAS Number

244133-31-1

Product Name

VRT-043198

IUPAC Name

(3S)-3-[[(2S)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid

Molecular Formula

C22H29ClN4O6

Molecular Weight

480.9 g/mol

InChI

InChI=1S/C22H29ClN4O6/c1-22(2,3)18(26-19(31)12-6-7-15(24)14(23)9-12)21(33)27-8-4-5-16(27)20(32)25-13(11-28)10-17(29)30/h6-7,9,11,13,16,18H,4-5,8,10,24H2,1-3H3,(H,25,32)(H,26,31)(H,29,30)/t13-,16-,18+/m0/s1

InChI Key

SOZONDBMOYWSRW-QANKJYHBSA-N

SMILES

CC(C)(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C=O)NC(=O)C2=CC(=C(C=C2)N)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

VRT043198, VRT-043198, VRT 043198; mitabolite of VX-765 (Belnacasan);

Canonical SMILES

CC(C)(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C=O)NC(=O)C2=CC(=C(C=C2)N)Cl

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C2=CC(=C(C=C2)N)Cl

Description

The exact mass of the compound Unii-Q257O24H4J is 480.17756 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of Interleukin-1beta (IL-1β) Release

In vitro studies have shown that O-Desethyl-Belnacasan can inhibit the release of IL-1β, a pro-inflammatory cytokine, from human peripheral blood mononuclear cells (PBMCs) and whole blood [1]. The inhibitory concentration 50 (IC50) values, which indicate the concentration required to inhibit 50% of the target molecule, were reported to be 0.67 µM for PBMCs and 1.9 µM for whole blood [1].

Source

[1] O-DESETHYL-BELNACASAN - Inxight Drugs - National Center for Advancing Translational Sciences,

Additional Information:

  • It's important to note that these are in vitro studies, meaning they were conducted in a controlled laboratory setting and may not necessarily translate to the same effects in living organisms.
  • Further research is needed to investigate the in vivo (within a living organism) effects of O-Desethyl-Belnacasan and its potential therapeutic applications for inflammatory diseases.

VRT-043198 is a synthetic organic compound that serves as a potent and selective inhibitor of caspase-1, a crucial enzyme involved in the inflammatory response. It is derived from the prodrug belnacasan (VX-765), which undergoes metabolic conversion to yield VRT-043198. The compound is characterized by its ability to inhibit the release of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and interleukin-18 (IL-18), making it a candidate for therapeutic applications in various inflammatory diseases .

VRT-043198 acts primarily through the inhibition of caspase-1, which is responsible for processing pro-inflammatory cytokines. The compound's mechanism involves the formation of a covalent bond with the active site cysteine residue of caspase-1, effectively blocking its activity. This reaction is facilitated by the aldehyde functionality that is generated from the prodrug form, allowing for a potent electrophilic attack on the enzyme .

VRT-043198 exhibits significant biological activity by reducing cytokine secretion in response to lipopolysaccharide stimulation in various models. In vivo studies have demonstrated its efficacy in decreasing disease severity and inflammatory mediator expression in conditions such as rheumatoid arthritis and skin inflammation. The compound has shown IC50 values of approximately 0.67 nM for IL-1β release from peripheral blood mononuclear cells, indicating high potency .

The synthesis of VRT-043198 involves several steps, starting from the prodrug VX-765. Key steps include:

  • Prodrug Activation: VX-765 undergoes esterase cleavage to yield VRT-043198.
  • Formation of Aldehyde: The aldehyde functionality is crucial for its interaction with caspase-1.
  • Coupling Reactions: Various coupling agents and protecting groups are used to achieve the final structure.

The synthesis can be summarized as follows:

  • Starting from an orthogonally protected D-β-homoserine, it is transformed into an aldehyde via Parikh-Doering oxidation.
  • Subsequent reactions involve standard coupling techniques using reagents like HATU and Hunig's base .

VRT-043198 has potential applications in treating inflammatory diseases due to its ability to inhibit cytokine release. It has been studied for use in conditions such as:

  • Rheumatoid arthritis
  • Skin inflammation
  • Neurocognitive disorders post-surgery

Its role in modulating inflammatory responses makes it a significant candidate for further clinical development.

Studies have shown that VRT-043198 interacts specifically with caspase-1 and related caspases, demonstrating selectivity over other proteases. Its ability to inhibit IL-1β and IL-18 release highlights its potential as a therapeutic agent in managing conditions driven by these cytokines. Interaction studies have also indicated that VRT-043198 can ameliorate neurocognitive deficits associated with surgical stress by restoring neurotrophic factor expression .

VRT-043198 shares structural and functional similarities with several other compounds that inhibit caspase activity or modulate inflammatory pathways. Here are some notable compounds:

Compound NameMechanism of ActionUnique Features
VX-765 (Belnacasan)Prodrug form of VRT-043198Requires metabolic conversion to become active
Ac-YVAD-cmkCaspase inhibitorNon-selective, broader target range
Z-VAD-fmkPan-caspase inhibitorLess specificity; affects multiple caspases
MCC950NLRP3 inflammasome inhibitorTargets a different pathway than VRT-043198

VRT-043198 stands out due to its high selectivity for caspase-1 and its specific action on pro-inflammatory cytokines, making it particularly valuable in therapeutic contexts where modulation of inflammation is critical .

VRT-043198 demonstrates exceptionally potent inhibition kinetics against caspase-1, with measured inhibition constant (Ki) values of 0.8 nanomolar for interleukin-converting enzyme/caspase-1 [3] [4] [5]. The compound exhibits competitive inhibition characteristics, forming a reversible covalent interaction with the active site cysteine residue [6] [7]. In biochemical assays utilizing the fluorogenic substrate Ac-LEHD-AMC, VRT-043198 displays an IC50 value of 0.204 nanomolar against caspase-1, confirming its remarkable potency [6].

The inhibition kinetics follow a time-dependent mechanism involving initial non-covalent binding followed by covalent modification of the catalytic cysteine (Cys285) [7] [8]. The aldehyde functionality of VRT-043198 acts as an electrophilic warhead that forms a thiohemiacetal intermediate upon nucleophilic attack by the sulfur atom of Cys285 [6] [9] [7]. This covalent interaction mimics the tetrahedral intermediate formed during natural substrate processing, effectively blocking the catalytic cycle [8].

Kinetic studies demonstrate that VRT-043198 exhibits substrate-like binding characteristics, engaging the enzyme through multiple contact points that extend beyond the immediate active site [6] [10]. The compound's binding affinity is enhanced by hydrogen bonding interactions with key residues including His237, Ser339, and Arg341 [8] [11]. These interactions contribute to the formation of a stable enzyme-inhibitor complex with slow dissociation kinetics, resulting in prolonged enzyme inhibition [12] [7].

Selective Binding to Inflammatory Caspases

VRT-043198 demonstrates remarkable selectivity for inflammatory caspases, particularly caspase-1 and caspase-4, over executioner and initiator caspases [1] [3] [6]. The compound exhibits a Ki value of 0.6 nanomolar for caspase-4, indicating nearly equipotent inhibition of these two inflammatory caspases [3] [4] [5]. This selectivity profile reflects the structural similarities between caspase-1 and caspase-4 active sites, which share conserved binding determinants that distinguish them from other caspase family members [13] [14].

The selective binding is achieved through specific recognition of the inflammatory caspase active site architecture [6] [15]. Unlike executioner caspases (caspase-3, -6, -7), which possess smaller S2 and S4 binding pockets due to bulky aromatic residues, inflammatory caspases accommodate the peptidic scaffold of VRT-043198 through enlarged substrate binding subsites [16] [17]. The compound's selectivity is further enhanced by its preferential recognition of the WEHD tetrapeptide specificity motif characteristic of inflammatory caspases [16].

VRT-043198 shows 100- to 10,000-fold selectivity against executioner caspases (caspase-3, -6, -7), demonstrating IC50 values greater than 10 micromolar for these enzymes [1] [3] [6]. This remarkable selectivity ensures that the compound specifically targets inflammatory pathways without interfering with apoptotic cell death mechanisms mediated by executioner caspases [15] [18]. The selectivity profile makes VRT-043198 particularly valuable for dissecting the distinct biological roles of inflammatory versus apoptotic caspases [2] [19].

Molecular Basis for Caspase-1/4 Specificity

The molecular basis for VRT-043198's specificity for caspase-1 and caspase-4 lies in the shared structural features of their active sites and substrate recognition mechanisms [10] [13]. Both enzymes belong to the inflammatory caspase subfamily and exhibit similar tetrapeptide specificity preferences, particularly for the WEHD and LEVD sequences [16]. The active sites of these caspases contain enlarged S2 and S4 binding pockets that accommodate the bulky peptidic scaffold of VRT-043198 [17].

Critical binding determinants include the positioning of key arginine residues (Arg179 and Arg341 in caspase-1) that form salt bridge interactions with the carboxylate moiety of VRT-043198 [6] [11]. These electrostatic interactions are conserved between caspase-1 and caspase-4, contributing to the compound's dual specificity [10]. The aldehyde warhead of VRT-043198 forms covalent S,O-hemiacetal bonds with the catalytic cysteine residues (Cys285 in caspase-1, corresponding cysteine in caspase-4), establishing irreversible enzyme inhibition [7] [20].

The specificity for inflammatory caspases is further reinforced by the absence of steric clashes that would occur in executioner caspase active sites [17]. Executioner caspases possess bulky tryptophan residues at position 348 and extended loop regions that narrow their substrate binding pockets, preventing effective accommodation of VRT-043198 [17]. Additionally, the compound's peptidic framework matches the extended substrate recognition surface characteristic of inflammatory caspases, which require longer peptide substrates for optimal activity [10] [16].

Comparative Ki Values Across Caspase Family

Comprehensive kinetic analysis reveals a distinct selectivity profile for VRT-043198 across the caspase family, with preferential inhibition of inflammatory caspases over other family members [6]. The compound demonstrates exceptional potency against caspase-1 (Ki = 0.8 nM) and caspase-4 (Ki = 0.6 nM), establishing these as the primary targets [3] [4] [5]. This near-equipotent inhibition reflects the high degree of active site conservation between these inflammatory caspases [13] [14].

Against other caspase family members, VRT-043198 shows significantly reduced potency. The compound exhibits IC50 values of 10.6 nanomolar for caspase-5, 3.3 nanomolar for caspase-8, and 5.07 nanomolar for caspase-9 [6]. These values represent 13- to 25-fold selectivity relative to caspase-1, indicating moderate cross-reactivity with certain initiator and effector caspases. Importantly, VRT-043198 demonstrates greater than 10,000-fold selectivity against the major executioner caspases (caspase-3, -6, -7), with IC50 values exceeding 10 micromolar [6].

The selectivity pattern extends to other caspase family members, with IC50 values of 66.5 nanomolar for caspase-10 and 58.5 nanomolar for caspase-14 [6]. These represent 326- and 287-fold selectivity relative to caspase-1, respectively, demonstrating the compound's ability to discriminate between closely related enzymes. The high selectivity for inflammatory caspases over executioner caspases is particularly significant, as it enables specific targeting of inflammatory pathways without interfering with apoptotic processes [15] [18].

CaspaseIC50 (nM)Ki (nM)Selectivity vs Caspase-1
Caspase-10.2040.81x
Caspase-3>10000N/A>49000x
Caspase-414.50.671x
Caspase-510.6N/A52x
Caspase-6>10000N/A>49000x
Caspase-7>10000N/A>49000x
Caspase-83.3N/A16x
Caspase-95.07N/A25x
Caspase-1066.5N/A326x
Caspase-1458.5N/A287x

Structural Determinants of Inhibitory Activity

The structural determinants underlying VRT-043198's inhibitory activity encompass both the peptidic recognition elements and the electrophilic warhead functionality [6] [21]. The compound's peptidic scaffold, derived from the optimized VX-765 framework, establishes key binding contacts within the extended substrate recognition site of caspase-1 [6]. These interactions include hydrogen bonding with His237, hydrophobic contacts with the S2 and S4 binding pockets, and electrostatic interactions with arginine residues [8] [11].

The aldehyde warhead represents the critical electrophilic component responsible for covalent enzyme modification [6] [9]. Upon binding, the aldehyde carbon undergoes nucleophilic attack by the sulfur atom of Cys285, forming a tetrahedral thiohemiacetal intermediate [7] [8]. This covalent interaction is stabilized by the oxyanion hole formed by backbone amide groups of Cys285 and Gly238, which accommodate the negative charge developed during the reaction [8]. The resulting S,O-hemiacetal bond effectively locks the inhibitor in the active site, preventing substrate access and enzyme turnover [7].

Molecular modeling studies reveal that VRT-043198 adopts a conformation that closely mimics the transition state formed during natural substrate processing [6] [21]. The aldehyde functionality positions the inhibitor to form optimal contacts with the catalytic triad, while the peptidic framework engages the extended substrate recognition surface [6]. Key structural determinants include the positioning of the carboxylate group to form salt bridges with Arg179 and Arg341, and the orientation of hydrophobic side chains to complement the S2 and S4 binding pockets [6] [11].

The selectivity determinants arise from subtle differences in active site architecture between caspase family members [17]. Inflammatory caspases possess enlarged binding pockets that accommodate the bulky peptidic scaffold of VRT-043198, while executioner caspases contain narrower binding sites due to bulky aromatic residues and extended loop regions [17]. These structural differences enable VRT-043198 to achieve high selectivity for its target enzymes while maintaining potent inhibitory activity [6] [15].

Mechanism ComponentDescription
Binding ModeReversible covalent inhibition
Covalent InteractionS,O-hemiacetal with Cys285
Active Site TargetCatalytic cysteine residue (Cys285)
Warhead FunctionalityAldehyde electrophile
Hemiacetal FormationThiohemiacetal intermediate
Transition State MimicryTransition state 1 (TS1) analog
Key Binding ContactsPeptidic scaffold interactions
Selectivity DeterminantActive site architecture differences

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

480.1775624 g/mol

Monoisotopic Mass

480.1775624 g/mol

Boiling Point

761.6±60.0 °C(Predicted)

Heavy Atom Count

33

Density

1.342±0.06 g/cm3(Predicted)

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q257O24H4J

Sequence

XPD

Other CAS

244133-31-1

Wikipedia

Vrt-043198

Dates

Last modified: 02-18-2024
1: Adriaenssens Y, Jiménez Fernández D, Vande Walle L, Elvas F, Joossens J, Lambeir A, Augustyns K, Lamkanfi M, Van der Veken P. Carboxylate isosteres for caspase inhibitors: the acylsulfonamide case revisited. Org Biomol Chem. 2017 Sep 13;15(35):7456-7473. doi: 10.1039/c7ob01403a. PubMed PMID: 28837200.
2: Wannamaker W, Davies R, Namchuk M, Pollard J, Ford P, Ku G, Decker C, Charifson P, Weber P, Germann UA, Kuida K, Randle JC. (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoy l)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an orally available selective interleukin (IL)-converting enzyme/caspase-1 inhibitor, exhibits potent anti-inflammatory activities by inhibiting the release of IL-1beta and IL-18. J Pharmacol Exp Ther. 2007 May;321(2):509-16. Epub 2007 Feb 8. PubMed PMID: 17289835.

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